molecular formula C8H6Cl2N2O2 B2659194 (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid CAS No. 106103-85-9

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid

Cat. No.: B2659194
CAS No.: 106103-85-9
M. Wt: 233.05
InChI Key: YYHJCKYVODIRPU-NYYWCZLTSA-N
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Description

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is an organic compound characterized by the presence of a hydrazone functional group attached to a dichlorophenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.

    Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In materials science, this compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-(2,4-dichlorophenyl)hydrazono)propanoic acid
  • (E)-2-(2-(2,4-dichlorophenyl)hydrazono)butanoic acid

Uniqueness

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is unique due to its specific structural features, such as the dichlorophenyl ring and the hydrazone linkage, which confer distinct chemical and biological properties.

Biological Activity

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a 2,4-dichlorophenyl group, which significantly influences its pharmacological properties. The following sections will explore its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

Antibacterial Activity

Research indicates that compounds containing the 2,4-dichlorophenyl moiety exhibit significant antibacterial properties. For instance, a study evaluating various hydrazone derivatives found that those with dichloro substitutions demonstrated enhanced antimicrobial activity compared to their mono-chloro counterparts. Specifically, compounds with multiple halogen substituents showed improved efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Hydrazone Derivatives

CompoundStructureMIC (µg/mL)Activity Level
12,4-Dichlorophenyl hydrazone0.22 - 0.25Excellent
2Mono-chloro derivative>10Poor
3Dichloro substituted0.5 - 1.0Moderate

Anti-inflammatory Activity

In vivo studies have shown that certain derivatives of this compound exhibit significant anti-inflammatory effects. For example, compounds derived from this hydrazone were tested for their ability to inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). One notable derivative demonstrated an inhibition rate of 81.14% in inflammation models, outperforming standard anti-inflammatory drugs like indomethacin .

Table 2: Inhibitory Effects on COX-2 and TNF-α

CompoundCOX-2 Inhibition (%)TNF-α Inhibition (%)
Indomethacin66.23%Not reported
Compound 1k68.32%Not reported
Compound 1mNot reportedNot reported

Anticancer Activity

The anticancer potential of this compound has been explored through various structure-activity relationship (SAR) studies. Compounds with similar structures have shown promising results in inhibiting cancer cell lines such as Jurkat and A-431. The presence of the dichloro group appears to enhance cytotoxic activity significantly .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity Level
Compound AJurkat<10High
Compound BA-431<15Moderate
Compound CControl>20Low

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as α-amylase and COX-2, contributing to its antibacterial and anti-inflammatory effects .
  • Radical Scavenging : It exhibits significant radical scavenging activity against DPPH and ABTS radicals, indicating potential antioxidant properties .
  • Cell Cycle Arrest : Studies have suggested that some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazone derivatives highlighted the superior antimicrobial efficacy of those containing the dichloro substitution compared to standard antibiotics. The derivatives were tested against various pathogens, demonstrating MIC values significantly lower than those of traditional treatments.

Case Study 2: Anti-inflammatory Properties

In a controlled animal model, one derivative showed substantial reduction in inflammatory markers when compared to indomethacin. This suggests a promising avenue for developing new anti-inflammatory drugs based on this compound's structure.

Properties

IUPAC Name

(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHJCKYVODIRPU-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)N/N=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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